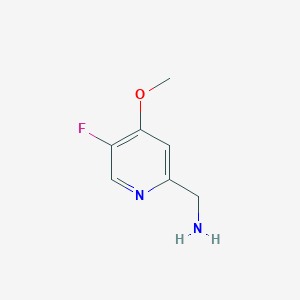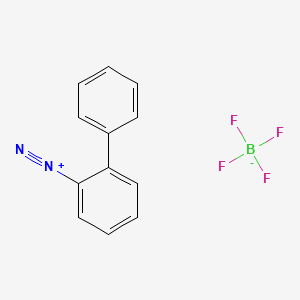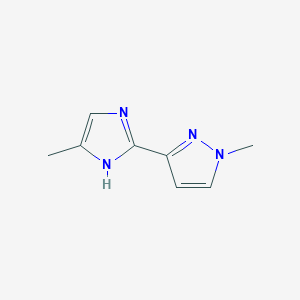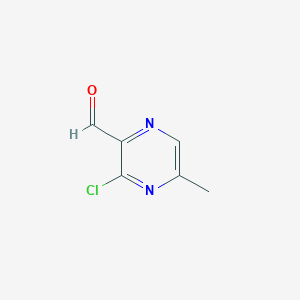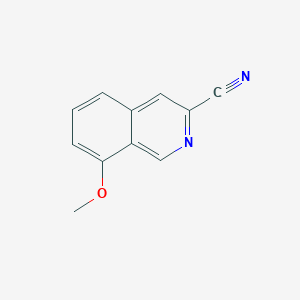![molecular formula C13H22O2 B13665390 9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)
9-Propyl-1-oxaspiro[5.5]undecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Propyl-1-oxaspiro[5.5]undecan-4-one is a chemical compound belonging to the spiroketone family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a spiro linkage between a cyclohexane ring and a tetrahydrofuran ring, with a propyl group attached to the ninth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-1-oxaspiro[5.5]undecan-4-one typically involves the following steps:
Formation of the Spiro Intermediate: The initial step involves the formation of a spiro intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 1,6-diketone, with a diol under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced through a Grignard reaction, where propyl magnesium bromide reacts with the spiro intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-Propyl-1-oxaspiro[5.5]undecan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spiro compounds.
Wissenschaftliche Forschungsanwendungen
9-Propyl-1-oxaspiro[5.5]undecan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Propyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors involved in cell signaling, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxaspiro[5.5]undecan-4-one: Lacks the propyl group, making it less hydrophobic.
1,3-Dioxane Spiro Compounds: Contain additional oxygen atoms, altering their reactivity and biological activity.
1,3-Dithiane Spiro Compounds: Contain sulfur atoms, providing different chemical properties.
Uniqueness
9-Propyl-1-oxaspiro[5.5]undecan-4-one’s uniqueness lies in its specific spiro structure combined with the propyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H22O2 |
|---|---|
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
9-propyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-11-4-7-13(8-5-11)10-12(14)6-9-15-13/h11H,2-10H2,1H3 |
InChI-Schlüssel |
KFZMGJXJQYYMDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC2(CC1)CC(=O)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


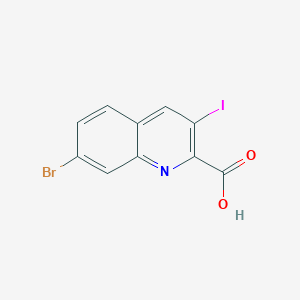
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
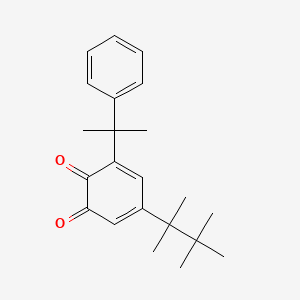
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
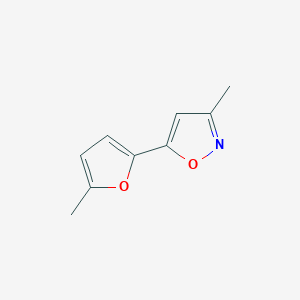
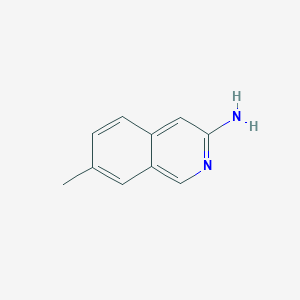
![6-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665342.png)

